molecular formula C12H12N6O B1489721 3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine CAS No. 1188304-97-3

3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

Cat. No. B1489721
M. Wt: 256.26 g/mol
InChI Key: MMPURTKULATJAI-UHFFFAOYSA-N
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Description

“3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine” is a chemical compound with the molecular formula C12H12N6O and a molecular weight of 256.26 . It is also known by the synonyms "1H-Pyrazole-3,5-diamine, N3-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-" .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an oxadiazole ring. The pyrazole ring has a methyl group and an amine group attached to it, while the oxadiazole ring has a phenyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C12H12N6O and a molecular weight of 256.26 . Other specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Studies

Compounds containing oxadiazole and pyrazole units have been synthesized and studied for their chemical properties. For instance, the synthesis and structural characterization of various methyl substituted azoles, including oxadiazoles, have been explored, revealing insights into lateral lithiation reactions and potential for further chemical modifications (Micetich, 1970). Such foundational studies are crucial for developing new chemical entities with potential application in drug design and materials science.

Insecticidal Activity

Research has demonstrated the insecticidal potential of anthranilic diamides analogs, including those with oxadiazole rings, against agricultural pests like the diamondback moth. These studies not only show promising biological activities but also explore the structure-activity relationships (SAR), offering a path for the development of new insecticidal agents (Qi et al., 2014).

Antimicrobial and Biological Activities

Compounds featuring oxadiazole and pyrazole structures have been synthesized and evaluated for their antimicrobial activities. For instance, novel indol compounds containing oxadiazoles have been prepared, demonstrating the potential for antimicrobial applications (Sreeramulu & Ashokgajapathiraju, 2014). Such research underscores the therapeutic potential of heterocyclic compounds in addressing microbial resistance.

Electroluminescence and Materials Application

Research into pyran-containing emitters modified with carbazole or oxadiazole units highlights the application of such compounds in electroluminescent devices. These studies are pivotal for the development of new materials for electronic and photonic technologies (Yang et al., 2006).

properties

IUPAC Name

3-N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-14-11-8(9(13)16-17-11)12-15-10(18-19-12)7-5-3-2-4-6-7/h2-6H,1H3,(H4,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPURTKULATJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Reactant of Route 2
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Reactant of Route 3
Reactant of Route 3
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Reactant of Route 4
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Reactant of Route 5
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine
Reactant of Route 6
Reactant of Route 6
3-N-Methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

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